molecular formula C24H31N5O3S B2638080 N-cyclohexyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 1357784-32-7

N-cyclohexyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No. B2638080
CAS RN: 1357784-32-7
M. Wt: 469.6
InChI Key: FLPVDSJBQSJIDJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H31N5O3S and its molecular weight is 469.6. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Applications

N-cyclohexyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide and its derivatives have been a topic of interest due to their potential anticancer properties. Research indicates that derivatives of this compound have been synthesized and tested for their cytotoxic activities. For instance, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were synthesized and showed appreciable cancer cell growth inhibition against a variety of cancer cell lines (Al-Sanea et al., 2020). Similarly, novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were also synthesized and displayed potent anticancer activity comparable to that of doxorubicin on several human cancer cell lines (Hafez & El-Gazzar, 2017). These findings highlight the potential of N-cyclohexyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide derivatives in anticancer drug development.

Antimicrobial and Antioxidant Properties

The chemical structure of N-cyclohexyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide and its derivatives suggest potential antimicrobial and antioxidant properties. Research has demonstrated that certain pyrazole-acetamide derivatives possess significant antioxidant activity, as evaluated by various in vitro assays (Chkirate et al., 2019). Additionally, compounds synthesized from pyrimidine and pyrazole moieties have exhibited promising antimicrobial and anticancer activities, further indicating the broad-spectrum biological potential of these derivatives (Hafez et al., 2016).

Chemical Synthesis and Biological Activity

The synthesis of N-cyclohexyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide derivatives involves complex chemical processes aimed at achieving specific biological activities. Studies have detailed the preparation of various heterocyclic compounds starting from pyrazolo[3,4-d]pyrimidin-4(5H)-ones, resulting in derivatives with significant biological activities, including antimicrobial properties (Abbady & Youssef, 2014). The exploration of these chemical syntheses and the evaluation of the biological activities of the resulting compounds contribute to the understanding of their potential applications in medical and pharmaceutical sciences.

properties

IUPAC Name

N-cyclohexyl-2-[1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O3S/c1-4-29-22-21(16(2)27-29)26-24(33-15-20(30)25-18-10-6-5-7-11-18)28(23(22)31)14-17-9-8-12-19(13-17)32-3/h8-9,12-13,18H,4-7,10-11,14-15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPVDSJBQSJIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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